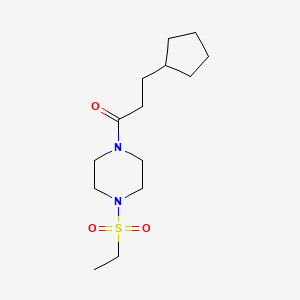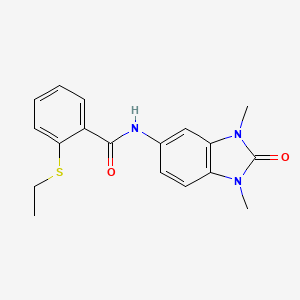![molecular formula C20H14N4O B5511214 2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)
2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
Descripción general
Descripción
2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile, also known as MDP, is a heterocyclic compound that has attracted attention in the scientific community due to its potential pharmacological applications. MDP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
A derivative of the chemical, specifically 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has been synthesized and evaluated for its potential in antimicrobial and antitumor applications. The reactivity of this derivative was investigated with different nucleophiles, and the synthesized products exhibited promising results in both antimicrobial and antitumor activities (Ramadan, El‐Helw, & Sallam, 2019).
Mechanism Elucidation through Spectroscopy
Research on a similar compound, 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, involved elucidating the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. This study enhances the understanding of the chemical reactions and properties of related pyrazolo[1,5-a]pyrimidines (Chimichi et al., 1996).
On-Water Synthesis and Environmental Applications
Efficient and regioselective on-water synthesis of variously substituted pyrazolo[1,5-a]pyrimidines has been demonstrated, emphasizing the environmental benefits of using water as a solvent. This research contributes to greener chemistry practices and broadens the scope for synthesizing such compounds in a more environmentally friendly manner (Gol, Khatri, & Barot, 2019).
Synthesis and Oxidation Studies
Studies on the synthesis and oxidation of aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines provide insights into the chemical properties and reactivity of these compounds. An X-ray structure for a related compound was reported, contributing to a deeper understanding of the molecular structure and its implications (Desenko et al., 1993).
Antiviral Activity and Synthesis of DerivativesResearch on the synthesis and evaluation of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, a class of compounds closely related to 2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile, indicated strong antiviral activity against herpes simplex virus. This highlights the potential of these compounds in developing antiviral medications (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Tautomerism in Pyrimidine Derivatives
A study on the synthesis of 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles revealed the existence of an equilibrium of two tautomeric forms depending on the nature of the substituents. This research provides valuable insights into the tautomerism of these compounds, which is crucial for understanding their chemical behavior and potential applications (Kolosov, Beloborodov, Kulyk, & Orlov, 2014).
Development of Angiotensin II Receptor Antagonists
A significant study involved the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as angiotensin II receptor antagonists. This research has implications for the development of new drugs for treating hypertension and related cardiovascular diseases (Shiota et al., 1999).
PET Tumor Imaging Agent
An 18F-labeled pyrazolo[1,5-a]pyrimidine derivative was synthesized for potential use as a PET tumor imaging agent. This compound showed promise in tumor detection, highlighting the versatility of pyrazolo[1,5-a]pyrimidines in medical imaging applications (Xu et al., 2012).
Propiedades
IUPAC Name |
2-methyl-7-oxo-3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c1-13-17(14-8-4-2-5-9-14)19-22-18(15-10-6-3-7-11-15)16(12-21)20(25)24(19)23-13/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBVSYMWCATJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-oxo-3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)


![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)
![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)